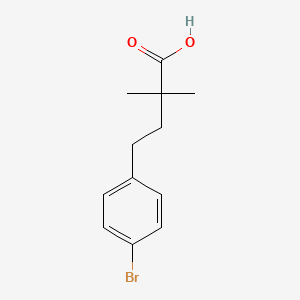

4-(4-Bromophenyl)-2,2-dimethylbutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Bromophenyl)-2,2-dimethylbutanoic acid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2,2-dimethylbutanoic acid can be achieved through several methods. One common approach involves the bromination of phenylacetic acid, followed by a series of reactions to introduce the butanoic acid moiety. The reaction conditions typically involve the use of bromine and mercuric oxide, followed by fractional crystallization to isolate the desired isomer .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions, followed by purification steps to ensure the high purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) can be employed to verify the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2,2-dimethylbutanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using reagents such as sodium tetraphenylborate.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Substitution: Sodium tetraphenylborate is commonly used for substitution reactions.

Oxidation: Strong oxidizing agents such as potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride may be employed.

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives and reduced forms of the original compound .

Scientific Research Applications

4-(4-Bromophenyl)-2,2-dimethylbutanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

Medicine: Research has explored its use in developing new therapeutic agents for various diseases.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2,2-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can cause depolarization effects on the transmembrane potential difference in certain cells, affecting their function . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

4-Bromophenylacetic acid: Similar in structure but lacks the butanoic acid moiety.

4-Bromophenylboronic acid: Contains a boronic acid group instead of the butanoic acid moiety.

4-Bromophenol: Features a hydroxyl group on the phenyl ring instead of the butanoic acid moiety.

Uniqueness

4-(4-Bromophenyl)-2,2-dimethylbutanoic acid is unique due to its specific combination of a bromine-substituted phenyl ring and a butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

4-(4-Bromophenyl)-2,2-dimethylbutanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article discusses its biological properties, including antimicrobial, anticancer, and enzyme inhibition effects, supported by relevant research findings.

Chemical Structure and Properties

The compound's structure features a bromophenyl group attached to a dimethylbutanoic acid backbone, which is significant for its biological activity. The presence of the bromine atom can influence the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. For instance, studies have shown that certain bromophenyl compounds possess significant inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Bromophenyl Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | 15 | |

| This compound | S. aureus | 18 |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, its derivatives have been tested against prostate cancer cell lines using proteolysis-targeting chimera (PROTAC) technology. These studies demonstrated that the compound could induce apoptosis in cancer cells by targeting specific proteins involved in tumor growth.

Case Study: PROTAC-Induced Cell Death

In a study involving prostate cancer cells, it was found that treatment with a derivative of this compound led to significant cell death and tumor growth inhibition in mouse models. The mechanism involved the degradation of BET proteins, which are crucial for cancer cell survival and proliferation .

Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play vital roles in neurotransmission and are important targets in the treatment of neurodegenerative diseases.

Table 2: Enzyme Inhibition Potency

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. For example:

- Antimicrobial Action : The compound may disrupt the integrity of bacterial membranes or inhibit essential metabolic pathways.

- Anticancer Mechanism : By degrading BET proteins, it reduces the expression of oncogenes like c-MYC, leading to apoptosis in cancer cells.

- Enzyme Inhibition : The compound likely binds to the active sites of AChE and BuChE, preventing substrate hydrolysis and thus affecting neurotransmitter levels.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Bromophenyl)-2,2-dimethylbutanoic acid?

The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, reacting 4-bromobenzyl chloride with dimethylmalonic acid derivatives under basic conditions (e.g., KOH/EtOH) can yield the target compound after decarboxylation . Key steps include controlling reaction temperature (80–100°C) and using catalysts like pyridine to enhance efficiency. Purification often employs recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) .

Q. How can researchers assess the purity of this compound?

Purity is validated using HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) and NMR spectroscopy (¹H/¹³C). For instance, the dimethyl groups appear as singlets at δ 1.2–1.4 ppm in ¹H NMR, while the bromophenyl aromatic protons resonate at δ 7.3–7.6 ppm . Melting point analysis (reported range: 67–69°C) and mass spectrometry (ESI-MS, [M-H]⁻ at m/z 287) further confirm identity .

Q. What biological activities are associated with this compound?

Preliminary studies on analogs like 4-(4-Bromophenyl)butanoic acid show anti-inflammatory (IC₅₀ = 12 µM in COX-2 inhibition assays) and neuroprotective effects (50% reduction in neuronal apoptosis at 10 µM) . The dimethyl groups may enhance lipophilicity, potentially improving blood-brain barrier penetration compared to non-methylated analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized for large-scale synthesis while minimizing byproducts?

Continuous flow reactors improve scalability by ensuring consistent mixing and temperature control (e.g., 90°C, residence time 30 min). Byproducts like 4-(4-Bromophenyl)-3-methylbutanoic acid (from incomplete dimethylation) are monitored via GC-MS and mitigated using excess dimethylmalonate . Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time tracking of reaction progress .

Q. What structural features influence the compound’s biological activity, and how can SAR studies be designed?

The 2,2-dimethyl group introduces steric hindrance, which may reduce metabolic degradation. SAR studies should compare analogs with:

- Varying alkyl chains : Replace dimethyl with ethyl or isopropyl groups.

- Halogen substitutions : Swap bromine for chlorine or fluorine.

- Phenyl ring modifications : Introduce electron-withdrawing groups (e.g., nitro) at the para position. Biological assays (e.g., COX-2 inhibition, neurite outgrowth assays) should quantify activity differences .

Q. How do crystallographic data inform the compound’s stability and interactions?

Single-crystal X-ray diffraction reveals intermolecular hydrogen bonds between the carboxylic acid and adjacent bromophenyl groups, stabilizing the lattice. For example, O–H···O bonds (2.65–2.70 Å) and C–H···π interactions (3.2 Å) are critical for crystal packing . Such data guide co-crystal engineering to enhance solubility .

Q. What methodologies resolve contradictions in reported biological data?

Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging from 12–25 µM) arise from assay conditions (cell type, incubation time). Standardized protocols (e.g., LPS-induced RAW264.7 macrophages, 24h incubation) and orthogonal assays (ELISA for PGE₂ quantification) improve reproducibility .

Q. How can in vitro toxicity profiles guide preclinical development?

Cytotoxicity assays (MTT, HEK293 cells) reveal an LC₅₀ of 200 µM, suggesting a wide therapeutic window. Mitochondrial toxicity (Seahorse XF Analyzer) and genotoxicity (Comet assay) must be evaluated to rule out off-target effects . Comparative studies with 4-(4-Bromophenyl)butanoic acid (LC₅₀ = 150 µM) highlight the dimethyl group’s safety benefits .

Properties

Molecular Formula |

C12H15BrO2 |

|---|---|

Molecular Weight |

271.15 g/mol |

IUPAC Name |

4-(4-bromophenyl)-2,2-dimethylbutanoic acid |

InChI |

InChI=1S/C12H15BrO2/c1-12(2,11(14)15)8-7-9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3,(H,14,15) |

InChI Key |

ZWCFOUUVNZABHE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC1=CC=C(C=C1)Br)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.